4-Fluoro-3-methylpyridine hydrochloride
CAS No.: 1263282-40-1
Cat. No.: VC0035914
Molecular Formula: C6H7ClFN
Molecular Weight: 147.577
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263282-40-1 |
---|---|
Molecular Formula | C6H7ClFN |
Molecular Weight | 147.577 |
IUPAC Name | 4-fluoro-3-methylpyridine;hydrochloride |
Standard InChI | InChI=1S/C6H6FN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
Standard InChI Key | WPPOYSGOIGWJKG-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN=C1)F.Cl |
Introduction
Chemical Identity and Nomenclature
4-Fluoro-3-methylpyridine hydrochloride is the hydrochloride salt of 4-fluoro-3-methylpyridine, a fluorinated derivative of methylpyridine (also known as picoline). The parent compound, 4-fluoro-3-methylpyridine, is characterized by a pyridine ring with a fluoro substituent at position 4 and a methyl group at position 3 . The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, resulting in a positively charged pyridinium ion that forms an ionic bond with a chloride counterion.
The compound is identified by the following key identifiers:
-
IUPAC Name: 4-fluoro-3-methylpyridinium chloride
It's worth noting that the parent compound (non-hydrochloride form) has slightly different properties and identifiers:
Physical and Chemical Properties
Physical Properties
4-Fluoro-3-methylpyridine hydrochloride exhibits distinct physical characteristics that define its behavior in various environments. The compound presents as a white to off-white solid at room temperature . Its physical state makes it suitable for handling in laboratory settings and for use as a reagent in various chemical processes.
Table 1: Physical Properties of 4-Fluoro-3-methylpyridine Hydrochloride
Property | Value | Reference |
---|---|---|
Physical Appearance | White to off-white solid | |
Molecular Weight | 147.58 g/mol | |
Purity (as commercially available) | 96.27% (HPLC) | |
State at Room Temperature | Solid |
Chemical Properties
The chemical behavior of 4-Fluoro-3-methylpyridine hydrochloride is influenced by both the pyridine ring structure and its substituents. The parent compound (4-fluoro-3-methylpyridine) has a molecular weight of 111.12 g/mol , while the hydrochloride salt has a higher molecular weight of 147.58 g/mol due to the addition of HCl .
The compound combines several important structural features:
-
A pyridine ring with its inherent basicity and nitrogen-centered reactivity
-
A fluoro substituent that affects electron distribution and hydrogen bonding
-
A methyl group that contributes to steric effects and reactivity
-
The hydrochloride salt formation that enhances water solubility compared to the free base
The presence of the hydrochloride group significantly alters the compound's solubility profile compared to the parent compound, typically rendering it more soluble in polar solvents like water while reducing solubility in non-polar organic solvents.
Structural Characteristics
Molecular Structure
The structure of 4-Fluoro-3-methylpyridine hydrochloride is based on a pyridine ring with specific substitution patterns. The parent compound features a fluoro group at position 4 and a methyl group at position 3 of the pyridine ring . When converted to the hydrochloride salt, a proton is attached to the nitrogen atom of the pyridine ring, forming an ionic bond with the chloride counterion.
The structural arrangement creates a distinctive electronic distribution within the molecule. The electron-withdrawing nature of the fluoro group and the electron-donating property of the methyl group create an interesting electronic interplay across the aromatic system.
Structural Comparison with Related Compounds
4-Fluoro-3-methylpyridine hydrochloride is structurally related to several compounds, including its isomer 3-Fluoro-4-methylpyridine . The positional isomerism between these compounds (swapping of the fluoro and methyl group positions) leads to different chemical properties and reactivities.
Table 2: Structural Comparison with Related Compounds
It's important to note that despite structural similarities, these compounds can exhibit significantly different chemical behaviors and biological activities.
Synthesis and Preparation Methods
While the search results don't provide specific synthetic routes for 4-Fluoro-3-methylpyridine hydrochloride, the preparation likely involves the synthesis of the parent compound followed by acid-base reactions to form the hydrochloride salt.
The hydrochloride salt formation typically involves treating the free base (4-Fluoro-3-methylpyridine) with hydrochloric acid, followed by isolation through crystallization. This process enhances water solubility and can improve stability for storage and handling purposes.
For related fluorinated aromatic compounds, several synthetic approaches are documented in the literature. For example, patent CN110078633B describes methods for preparing fluorinated aromatic amines using boronic acid intermediates , which could conceptually be adapted for synthesizing fluorinated pyridines through appropriate modifications.
Analytical Characterization
Analytical methods for characterizing 4-Fluoro-3-methylpyridine hydrochloride likely include standard techniques used for similar compounds. For the parent compound and related substances, these typically include:
-
High-Performance Liquid Chromatography (HPLC) for purity determination, as referenced in the commercial product specification with 96.27% purity
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
-
Infrared Spectroscopy for functional group identification
While the search results don't provide specific analytical data for 4-Fluoro-3-methylpyridine hydrochloride, these methods represent standard approaches for characterizing similar compounds.
Comparison with Related Fluorinated Compounds
It's instructive to compare 4-Fluoro-3-methylpyridine hydrochloride with other fluorinated compounds mentioned in the search results to understand its place within the broader context of fluorinated heterocycles.
Table 3: Comparison with Other Fluorinated Compounds in Search Results
This comparison highlights the diversity of fluorinated aromatic compounds and their various applications across different fields of research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume